5-Octadecanone
Overview
Description
5-Octadecanone is an organic compound with the chemical formula C18H36OThis compound is a colorless liquid with a molecular weight of 268.48 g/mol and a boiling point of approximately 296-297°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Octadecanone can be synthesized through various methods. One common method involves the catalytic oxidation of octadecane using oxygen in the presence of a metal catalyst such as copper or manganese dioxide . Another method includes the reaction of stearoyl chloride with phenol in the presence of aluminum chloride, which can be carried out in different solvents like tetrachloroethane or nitrobenzene .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of octadecane. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Octadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents can be used for nucleophilic addition to the carbonyl group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
5-Octadecanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Octadecanone involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions it undergoes, such as oxidation or reduction .
Comparison with Similar Compounds
Octadecanone: Similar in structure but differs in the position of the carbonyl group.
Stearone: Another ketone with a similar carbon chain length but different functional groups.
Uniqueness: 5-Octadecanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds like octadecanone and stearone .
Properties
IUPAC Name |
octadecan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQCXKKPOOBJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171328 | |
Record name | 5-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18276-99-8 | |
Record name | 5-Octadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018276998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Octadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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